molecular formula C15H14ClN3O2 B13581378 Tert-butyl (3-chloroquinoxalin-2-yl)(cyano)acetate CAS No. 10176-24-6

Tert-butyl (3-chloroquinoxalin-2-yl)(cyano)acetate

Cat. No.: B13581378
CAS No.: 10176-24-6
M. Wt: 303.74 g/mol
InChI Key: UZVXRIAPCQUKNH-UHFFFAOYSA-N
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Description

Tert-butyl (3-chloroquinoxalin-2-yl)(cyano)acetate is a chemical compound with the molecular formula C13H14ClN3O2 It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-chloroquinoxalin-2-yl)(cyano)acetate typically involves the reaction of 3-chloroquinoxaline with tert-butyl cyanoacetate. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl cyanoacetate and a base such as sodium hydride or potassium carbonate. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-chloroquinoxalin-2-yl)(cyano)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the quinoxaline ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols. The reactions are typically carried out in polar solvents such as DMF or DMSO.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxaline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Tert-butyl (3-chloroquinoxalin-2-yl)(cyano)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (3-chloroquinoxalin-2-yl)(cyano)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
  • Tert-butyl cyanoacetate
  • Tert-butyl 2-(3-chloropyrazin-2-yl)-2-cyanoacetate

Uniqueness

Tert-butyl (3-chloroquinoxalin-2-yl)(cyano)acetate is unique due to its specific structure, which combines the quinoxaline ring with a cyano and tert-butyl ester group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

CAS No.

10176-24-6

Molecular Formula

C15H14ClN3O2

Molecular Weight

303.74 g/mol

IUPAC Name

tert-butyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate

InChI

InChI=1S/C15H14ClN3O2/c1-15(2,3)21-14(20)9(8-17)12-13(16)19-11-7-5-4-6-10(11)18-12/h4-7,9H,1-3H3

InChI Key

UZVXRIAPCQUKNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1Cl

Origin of Product

United States

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